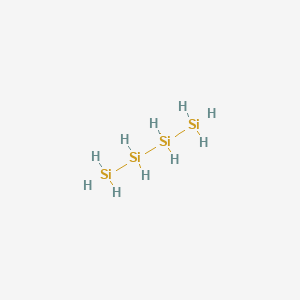

Disilanyl(silyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disilanyl(silyl)silane is an organosilicon compound characterized by the presence of silicon-silicon bonds. These compounds are known for their unique electronic properties, which resemble those of carbon-carbon double bonds. The structural characteristics of silicon-silicon single bonds include higher HOMO energy levels, intramolecular sigma electron delocalization, and polarizable electronic structures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disilanyl(silyl)silane can be synthesized through various methods, including the reaction of silicon tetrachloride with carbon nucleophiles, a process first reported by Friedel and Crafts in 1863 . Another method involves the generation of silyl anions, which are then used to form the desired silicon-silicon bonds .

Industrial Production Methods: Industrial production of this compound often involves the Müller-Rochow process, which produces methyl chlorosilanes. These intermediates can then be further reacted to form this compound .

Análisis De Reacciones Químicas

Thermal Decomposition and Silicon Deposition

Disilanyl(silyl)silane undergoes thermal decomposition at elevated temperatures (≈640°C), depositing amorphous silicon while releasing hydrogen gas . This reaction is critical in chemical vapor deposition (CVD) for photovoltaic applications.

H10Si4Δ4Si+5H2↑

Key Observations:

-

Decomposition pathways vary with temperature and pressure.

-

Higher silicon chain homologs (e.g., trisilane) may form as intermediates .

Reductive Coupling with Metal Hydrides

Reaction with lithium aluminium hydride (LiAlH4) reduces chlorinated precursors to form this compound. For example:

Si2Cl6+LiAlH4→H10Si4+LiCl+AlCl3

Conditions:

Silyl-Heck Reaction with Alkenes

This compound participates in palladium-catalyzed silyl-Heck reactions with terminal alkenes, forming vinyl silyl ethers or disiloxanes .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-tert-Butylstyrene | Pd$$ | ||

| _2(dba) | |||

| _3$$ | trans-Vinyl silyl ether | 92 | |

| Styrene derivatives | Pd(COD)Cl$$ | ||

| _2$$ | Disiloxane | 81 |

Mechanism:

-

Oxidative addition of Si–Si bonds to Pd(0).

-

Migratory insertion of alkenes followed by β-hydride elimination .

Transition Metal Complexation

This compound reacts with tungsten complexes, forming σ-silane or disilanyl-bridged structures . For example:

W PMe3 4(η2 CH2PMe2)H+H10Si4→W PMe3 3(SiH3SiH2SiH2)H4

Key Features:

Hydrolysis and Siloxane Formation

Controlled hydrolysis produces siloxanes or polysilazanes, depending on the nucleophile :

H10Si4+H2O→SiH3SiH2SiH2OSiH3+H2↑

Applications:

Interaction with Organometallic Reagents

Grignard or organolithium reagents induce Si–C bond formation via salt elimination :

H10Si4+2RMgX→R2Si4H8+2MgX2

Scope:

Photochemical Reactions

UV irradiation initiates Si–Si bond cleavage, generating silyl radicals for polymerization or crosslinking :

H10Si4hν2Si2H5∙→Polysilanes

Applications:

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Materials Science

Disilanyl(silyl)silane is utilized in the development of advanced materials owing to its ability to form stable Si–Si bonds. These bonds exhibit properties similar to C–C bonds while allowing for enhanced electronic interactions due to their unique σ–π conjugation.

Optoelectronic Materials

Disilane-bridged architectures have been identified as promising candidates for optoelectronic applications. The incorporation of disilane units into organic materials significantly enhances their photophysical properties:

- Enhanced Fluorescence : Disilane-bridged compounds exhibit increased fluorescence, making them suitable for applications in light-emitting devices and sensors .

- Aggregation-Induced Emission (AIE) : These compounds have shown potential in AIE luminogens, where they maintain luminescence even in aggregated states .

Table 1: Properties of Disilane-bridged Optoelectronic Materials

| Property | Description |

|---|---|

| Fluorescence | Enhanced due to disilane units |

| Solubility | Improved solubility and crystallinity |

| AIE Characteristics | Maintains luminescence in aggregated states |

Catalysis

This compound is also explored as a ligand in catalytic processes. Its ability to stabilize transition metals enhances catalytic reactions, particularly in organic synthesis.

Transition Metal Complexes

Research has demonstrated that this compound can form stable complexes with transition metals such as platinum and rhenium. These complexes exhibit unique reactivity profiles that can be harnessed for various catalytic transformations:

- Thermal Stability : A bis(disilanyl) platinum(II) complex showed remarkable thermal stability, making it suitable for high-temperature reactions .

- Catalytic Activity : Disilane complexes have been employed in cross-coupling reactions, showcasing their effectiveness as catalysts .

Table 2: Catalytic Applications of this compound Complexes

| Metal Complex | Application | Stability |

|---|---|---|

| Bis(disilanyl)Pt(II) | High-temperature reactions | High |

| Rhenium Complex | Cross-coupling reactions | Moderate |

Biomedical Applications

The lipophilic nature of disilanes enhances their biocompatibility, making them suitable for biomedical applications, particularly in drug delivery systems.

Drug Delivery Systems

Disilanes can facilitate the transport of therapeutic agents across biological membranes due to their favorable solubility characteristics:

- Membrane Permeability : The unique properties of disilanes allow them to improve the permeability of drug molecules through cellular membranes .

- Biocompatibility : Their compatibility with biological systems makes them promising candidates for drug delivery vehicles.

Case Studies

Several studies highlight the practical applications of this compound across different fields:

Case Study: Optoelectronic Devices

In a recent study, researchers developed a series of disilane-bridged bis-TPE (tetraphenylethylene) compounds that demonstrated enhanced optical properties suitable for organic light-emitting diodes (OLEDs). The compounds exhibited significant photoluminescent quantum yields (PLQYs), indicating their potential for high-performance optoelectronic devices .

Case Study: Catalytic Efficiency

A study on the use of disilanes in palladium-catalyzed cross-coupling reactions revealed that incorporating disilanes into the reaction system improved yields and selectivity compared to traditional methods. This advancement underscores the utility of disilanes in enhancing catalytic performance .

Mecanismo De Acción

The mechanism of action of disilanyl(silyl)silane involves the stabilization of positive charges through hyperconjugation. The electron-donating strength of the carbon-silicon bond allows for the formation of stable intermediates during chemical reactions. This property is particularly useful in electrophilic substitution reactions, where the silicon-silicon bond can stabilize the transition state .

Comparación Con Compuestos Similares

Disilanes: Compounds with similar silicon-silicon bonds but different substituents.

Vinylsilanes: Compounds with silicon-carbon double bonds.

Allylsilanes: Compounds with silicon-carbon single bonds and allyl groups.

Uniqueness: Disilanyl(silyl)silane is unique due to its higher HOMO energy levels and sigma electron delocalization, which are not commonly found in other organosilicon compounds. This makes it particularly useful in the synthesis of optoelectronic materials and other advanced applications .

Actividad Biológica

Disilanyl(silyl)silane, a compound characterized by its unique silicon-silicon bonding, has garnered attention in recent years due to its potential biological activity and applications in various fields. This article delves into the biological properties of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound (H10Si4) consists of two silicon atoms connected by a single bond, flanked by silyl groups. The structural characteristics of disilanes resemble those of hydrocarbons, but their electronic properties exhibit significant differences due to the nature of silicon. The Si–Si bonds display higher energy levels than typical carbon bonds, leading to unique electronic interactions that can affect biological systems .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | H10Si4 |

| Molecular Weight | 210.39 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Limited data available |

Research indicates that disilanes can influence biological systems through several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of disilanes enhances their ability to cross cellular membranes, potentially affecting cell permeability and interaction with membrane proteins .

- Reactive Oxygen Species (ROS) : Disilanes have been observed to modulate ROS production, which plays a critical role in cellular signaling and apoptosis .

- Antimicrobial Activity : Some studies suggest that compounds containing silicon can exhibit antimicrobial properties, although specific data on this compound remains limited.

Case Studies and Research Findings

- Antioxidant Properties : A study investigated the antioxidant capacity of disilanes, revealing their potential to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress in biological systems .

- Cytotoxicity Assessments : In vitro studies have shown that disilanes can induce cytotoxic effects in various cancer cell lines. The mechanisms involve apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents .

- Biocompatibility : Recent research has focused on the biocompatibility of organosilicon compounds, including disilanes. Findings suggest that these compounds may be suitable for biomedical applications due to their favorable interaction with biological tissues .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Effective in scavenging free radicals |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Biocompatibility | Favorable interactions with biological tissues |

Propiedades

Número CAS |

7783-29-1 |

|---|---|

Fórmula molecular |

Si4 |

Peso molecular |

112.34 g/mol |

Nombre IUPAC |

disilanyl(silyl)silane |

InChI |

InChI=1S/Si4/c1-3-4-2 |

Clave InChI |

VXHLZZZKBWXAFD-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH2][SiH2][SiH3] |

SMILES canónico |

[Si]=[Si]=[Si]=[Si] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.